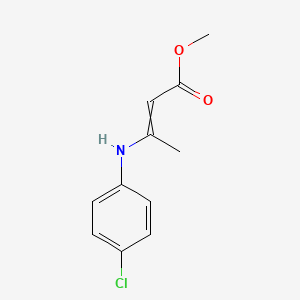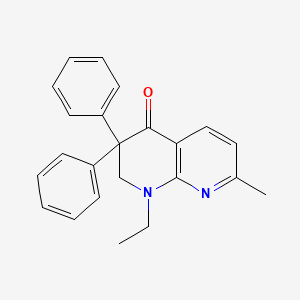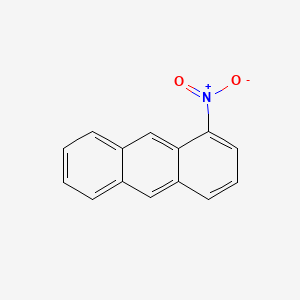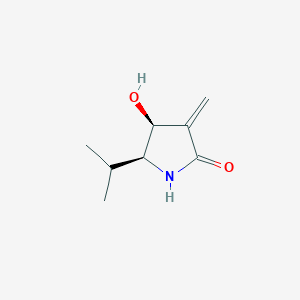
L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine is a synthetic peptide composed of seven amino acids: tyrosine, leucine, tryptophan, and lysine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is added to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, for expression and subsequent purification.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can be modified through acylation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Acylation can be performed using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds to yield free thiols.
Substitution: Modified peptides with acyl or alkyl groups attached to amino side chains.
Applications De Recherche Scientifique
L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.
Materials Science:
Mécanisme D'action
The mechanism of action of L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved may include:
Receptor Binding: Interaction with cell surface receptors to trigger intracellular signaling cascades.
Enzyme Inhibition: Binding to enzyme active sites to inhibit their activity.
Protein-Protein Interactions: Modulation of interactions between proteins to influence cellular functions.
Comparaison Avec Des Composés Similaires
L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine can be compared with other peptides containing similar amino acid sequences. Some similar compounds include:
L-Tyrosyl-L-leucyl-L-leucyl-L-leucine: A peptide with a different sequence but similar amino acid composition.
Cyclo(tyrosyl-tyrosyl): A cyclic peptide with two tyrosine residues.
L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-proline: A peptide with a different sequence but containing tyrosine and leucine residues.
Propriétés
Numéro CAS |
915146-74-6 |
|---|---|
Formule moléculaire |
C59H71N9O12 |
Poids moléculaire |
1098.2 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C59H71N9O12/c1-34(2)27-48(65-55(75)49(29-36-12-20-41(70)21-13-36)64-53(73)45(61)28-35-10-18-40(69)19-11-35)54(74)66-50(30-37-14-22-42(71)23-15-37)56(76)67-51(31-38-16-24-43(72)25-17-38)57(77)68-52(32-39-33-62-46-8-4-3-7-44(39)46)58(78)63-47(59(79)80)9-5-6-26-60/h3-4,7-8,10-25,33-34,45,47-52,62,69-72H,5-6,9,26-32,60-61H2,1-2H3,(H,63,78)(H,64,73)(H,65,75)(H,66,74)(H,67,76)(H,68,77)(H,79,80)/t45-,47-,48-,49-,50-,51-,52-/m0/s1 |
Clé InChI |
KGPOYWCTDTWBTA-FPHPMOORSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14175313.png)



![2-{(2R)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14175331.png)

![3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14175350.png)
![2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14175353.png)


![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione](/img/structure/B14175365.png)
![Cyclohexaneacetic acid, 4-[[[2-[[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl][5-[2-(methylsulfonyl)ethoxy]-2-pyrimidinyl]amino]methyl]-4-(trifluoromethyl)phenyl]ethylamino]methyl]-, trans-](/img/structure/B14175368.png)
![1,3,8-Trimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14175377.png)

